(E)-3-(2-(5-bromo-2-hydroxy-3H-indol-3-ylidene)hydrazinyl)-6-methyl-1,2,4-triazin-5(4H)-one
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Description
(E)-3-(2-(5-bromo-2-hydroxy-3H-indol-3-ylidene)hydrazinyl)-6-methyl-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C12H9BrN6O2 and its molecular weight is 349.148. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research in the field of heterocyclic chemistry has shown significant interest in the synthesis of triazinones and their derivatives due to their diverse biological activities. For example, the work by Vahedi, Rajabzadeh, and Farvandi (2010) on the facile synthesis of [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives showcases the synthetic versatility of triazinones in generating novel heterocyclic compounds through one-pot reactions (Vahedi, Rajabzadeh, & Farvandi, 2010). This demonstrates the compound's potential as a precursor for a range of chemical entities with possible therapeutic applications.
Potential Biological Activities
The structural motifs present in triazinones and related heterocycles have been linked to various biological activities. For instance, the synthesis and evaluation of new heterocycles for their potential antifungal and antimicrobial activities highlight the therapeutic potential of these compounds. Such studies are crucial for the development of new drugs and therapeutic agents. The research by Al Osaimi et al. (2017) on the synthesis of novel fused [1,2,4]triazino[5,6-b]indole derivatives and their antimicrobial activity further underscores the importance of exploring these compounds for pharmaceutical applications (Al Osaimi, Ali, Saad, & El Sayed Aly, 2017).
Properties
IUPAC Name |
3-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN6O2/c1-5-10(20)15-12(18-16-5)19-17-9-7-4-6(13)2-3-8(7)14-11(9)21/h2-4,14,21H,1H3,(H,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDZPDFVHIZNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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